![molecular formula C11H16FN B13220843 2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine is an organic compound that belongs to the class of fluoro-substituted phenylethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and an amine group attached to the ethan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylphenylacetonitrile and fluorinating agents.
Reduction: The nitrile group is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of imines or nitriles
Reduction: Formation of alkanes
Substitution: Formation of azides or nitriles
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1-phenylethan-1-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-2-propanamine: Similar structure but with different substitution patterns on the phenyl ring.
4-Fluoroamphetamine (4-FA): A known psychoactive compound with a similar core structure but different functional groups.
Uniqueness
2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile building block in organic synthesis and its interactions with biological targets.
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
2-fluoro-1-(4-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H16FN/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,13H2,1-2H3 |
InChI-Schlüssel |
SELKDNORERBOBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


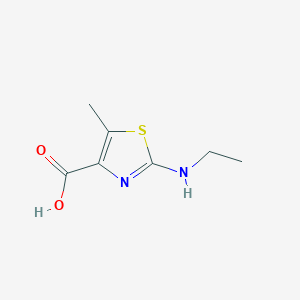
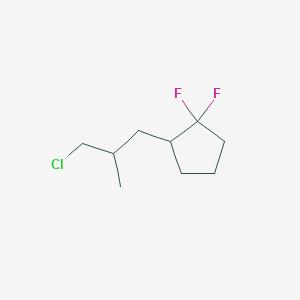
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
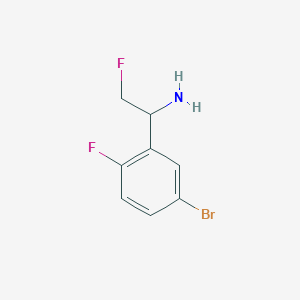
![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)
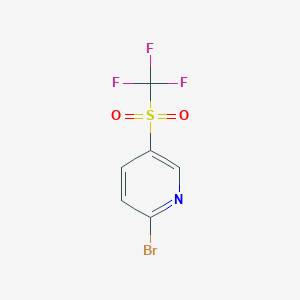

![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)
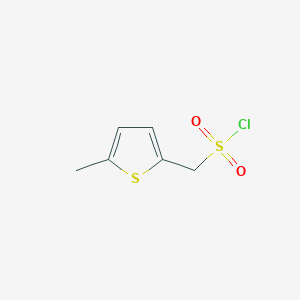
![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)


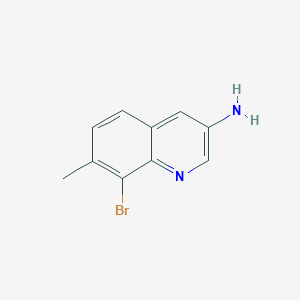
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
